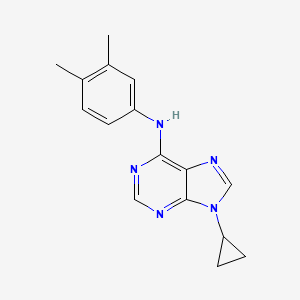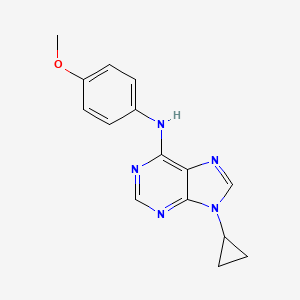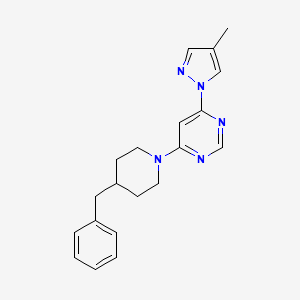![molecular formula C19H22N6S B6443309 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline CAS No. 2548980-85-2](/img/structure/B6443309.png)
2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline, also known as 2-{4-[5,6-dimethyl-2-(methylsulfanyl)-pyrimidin-4-yl]piperazin-1-yl}-2H-quinoxaline, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a quinoxaline ring structure and a methylsulfanyl group attached to the pyrimidine ring. The compound has been used in various fields such as organic synthesis, medicinal chemistry, and drug discovery.
Wissenschaftliche Forschungsanwendungen
2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline{4-[5,6-dimethyl-2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline has been used in a wide range of scientific research applications. It has been used as a building block in organic synthesis, as a ligand for metal complexes in medicinal chemistry, and as a starting material for the synthesis of biologically active compounds. It has also been used in the synthesis of inhibitors of protein-protein interactions, as well as in the synthesis of inhibitors of enzyme-substrate interactions.
Wirkmechanismus
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been known to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . They have been identified as inhibitors of tyrosine kinase and cyclin-dependent kinases .
Mode of Action
For instance, tyrosine kinase inhibitors block the action of tyrosine kinases, which are enzymes responsible for the activation of many proteins by signal transduction cascades .
Biochemical Pathways
For instance, tyrosine kinase inhibitors can affect signal transduction cascades, which play key roles in the cellular functions such as cell division, metabolism, and apoptosis .
Result of Action
Similar compounds have been known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Vorteile Und Einschränkungen Für Laborexperimente
2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline{4-[5,6-dimethyl-2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized from readily available starting materials. It is also a relatively non-toxic compound and has a low environmental impact. However, it is also a relatively expensive compound and can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential applications of 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline{4-[5,6-dimethyl-2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline are numerous. It could be used in the development of new drugs, as a starting material for the synthesis of biologically active compounds, or as a ligand for metal complexes in medicinal chemistry. It could also be used in the synthesis of inhibitors of protein-protein interactions, or in the development of new catalysts for organic synthesis. Additionally, it could be further studied for its potential therapeutic effects, such as its anti-inflammatory, anti-bacterial, and anti-cancer activities.
Synthesemethoden
2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline{4-[5,6-dimethyl-2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is synthesized from the reaction of 5,6-dimethyl-2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline(methylsulfanyl)-pyrimidine and 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxalineamino-3-methylpiperazine. The reaction is performed in an inert atmosphere of nitrogen or argon, and the reaction temperature is usually between 0 and 50°C. The reaction is usually carried out in an organic solvent, such as acetonitrile, and the reaction time is usually between 1 and 4 hours. The product is isolated by filtration and purified by column chromatography.
Eigenschaften
IUPAC Name |
2-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6S/c1-13-14(2)21-19(26-3)23-18(13)25-10-8-24(9-11-25)17-12-20-15-6-4-5-7-16(15)22-17/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIFVKQIPHEBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443236.png)
![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6443248.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443254.png)

![6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B6443281.png)

![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443300.png)



![N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443332.png)
![N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443337.png)
